![molecular formula C10H13N3O4S2 B13105013 4-(2h-[1,2,5]Thiadiazolo[2,3-a]pyridine-4-sulfonamido)butanoic acid](/img/structure/B13105013.png)
4-(2h-[1,2,5]Thiadiazolo[2,3-a]pyridine-4-sulfonamido)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2h-[1,2,5]Thiadiazolo[2,3-a]pyridine-4-sulfonamido)butanoic acid is a heterocyclic compound that contains a thiadiazole ring fused with a pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2h-[1,2,5]thiadiazolo[2,3-a]pyridine-4-sulfonamido)butanoic acid typically involves the reaction of pyridine-2,3-diamine with sulfur-containing reagents under specific conditions. One common method includes the use of thionyl chloride (SOCl2) in an aprotic solvent like dimethylformamide (DMF) to facilitate the formation of the thiadiazole ring . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, can make the process more environmentally friendly .
化学反应分析
Types of Reactions
4-(2h-[1,2,5]Thiadiazolo[2,3-a]pyridine-4-sulfonamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (Et3N).
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted sulfonamides.
科学研究应用
4-(2h-[1,2,5]Thiadiazolo[2,3-a]pyridine-4-sulfonamido)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 4-(2h-[1,2,5]thiadiazolo[2,3-a]pyridine-4-sulfonamido)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
相似化合物的比较
Similar Compounds
[1,2,5]Thiadiazolo[3,4-b]pyridines: These compounds share a similar thiadiazole-pyridine core but differ in their substitution patterns and functional groups.
[1,2,5]Selenadiazolo[3,4-b]pyridines: These compounds contain a selenium atom instead of sulfur in the thiadiazole ring, leading to different chemical and biological properties.
Uniqueness
4-(2h-[1,2,5]Thiadiazolo[2,3-a]pyridine-4-sulfonamido)butanoic acid is unique due to its specific sulfonamido and butanoic acid functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
属性
分子式 |
C10H13N3O4S2 |
|---|---|
分子量 |
303.4 g/mol |
IUPAC 名称 |
4-(2H-[1,2,5]thiadiazolo[2,3-a]pyridin-4-ylsulfonylamino)butanoic acid |
InChI |
InChI=1S/C10H13N3O4S2/c14-10(15)4-1-5-12-19(16,17)9-3-2-6-13-8(9)7-11-18-13/h2-3,6-7,11-12H,1,4-5H2,(H,14,15) |
InChI 键 |
GJTAKJBATVFMPE-UHFFFAOYSA-N |
规范 SMILES |
C1=CN2C(=CNS2)C(=C1)S(=O)(=O)NCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


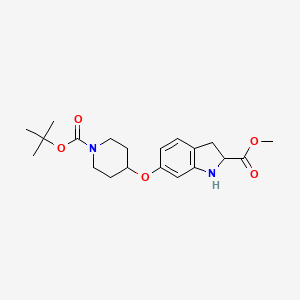
![1'-Tert-butyl 4'-ethyl 8-methoxyspiro[chroman-4,3'-pyrrolidine]-1',4'-dicarboxylate](/img/structure/B13104952.png)
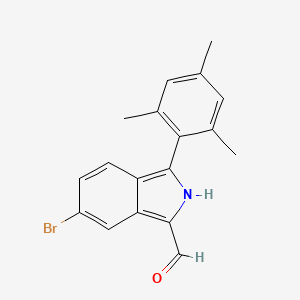

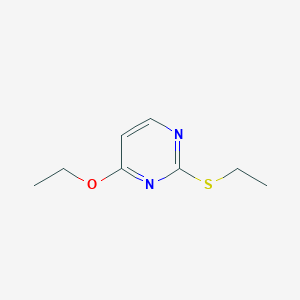
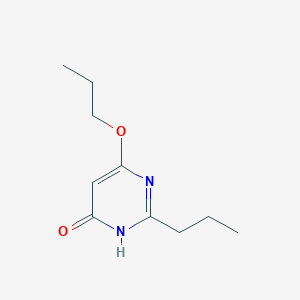
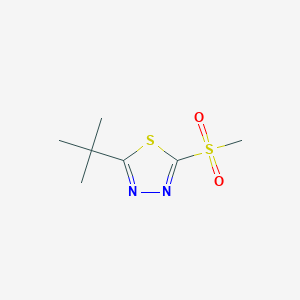
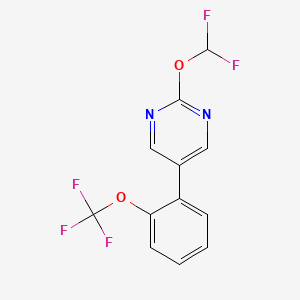
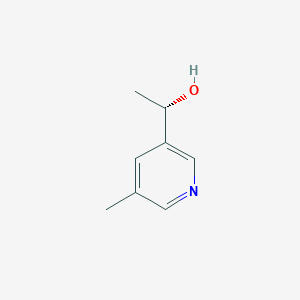
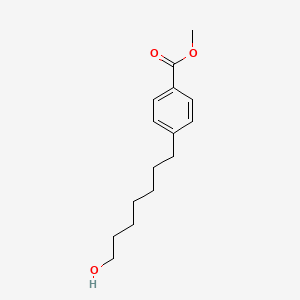
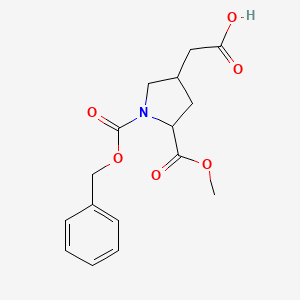
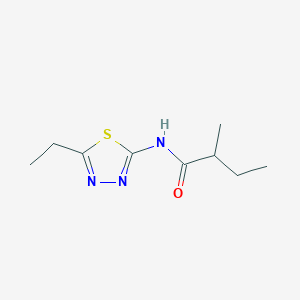
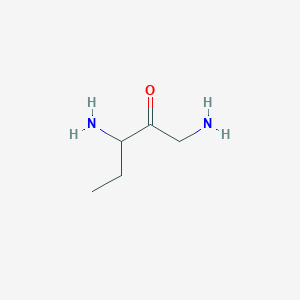
![5-Bromo-2-[1-[(4-fluorophenyl)hydrazono]propyl]phenol](/img/structure/B13105030.png)
